molecular formula C10H8F4O2 B12835924 6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone

6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone

Cat. No.: B12835924
M. Wt: 236.16 g/mol
InChI Key: CBAIWQZYSZBFEO-UHFFFAOYSA-N
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Description

6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is an aryl fluorinated building block used in various chemical syntheses. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to an acetophenone core, making it a versatile intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto an acetophenone scaffold. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. This reaction is conducted at elevated temperatures (around 90°C) in the presence of acetic acid as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is unique due to the combination of fluorine, methoxy, and trifluoromethyl groups on an acetophenone core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

1-[6-fluoro-2-methoxy-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H8F4O2/c1-5(15)8-7(11)4-3-6(9(8)16-2)10(12,13)14/h3-4H,1-2H3

InChI Key

CBAIWQZYSZBFEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)C(F)(F)F)F

Origin of Product

United States

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